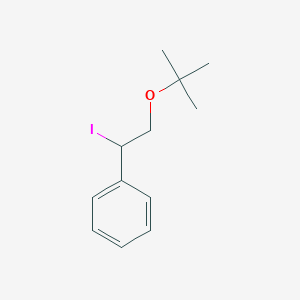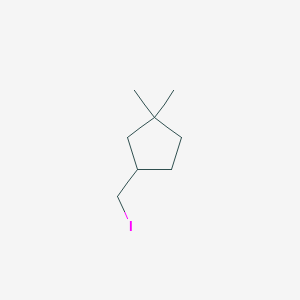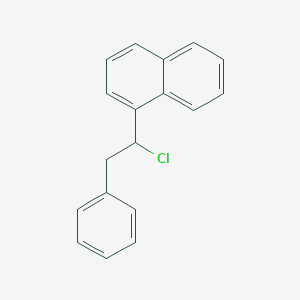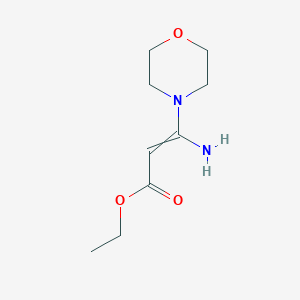
5,5-Dimethoxy-3-methylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethoxy-3-methylpent-2-enal: is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of two methoxy groups and an aldehyde group attached to a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethoxy-3-methylpent-2-enal can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentene with dimethyl sulfate in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Reagents: 3-methyl-2-pentene, dimethyl sulfate, base (e.g., sodium hydroxide)
Conditions: Room temperature, followed by oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethoxy-3-methylpent-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides, amines
Major Products:
Oxidation: 5,5-Dimethoxy-3-methylpentanoic acid
Reduction: 5,5-Dimethoxy-3-methylpent-2-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5,5-Dimethoxy-3-methylpent-2-enal is used as an intermediate in organic synthesis
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity makes it a versatile building block for various chemical products.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxy-3-methylpent-2-enal depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The methoxy groups can also participate in substitution reactions, providing versatility in synthetic applications.
Comparison with Similar Compounds
3-Methyl-2-pentene: A precursor in the synthesis of 5,5-Dimethoxy-3-methylpent-2-enal.
5,5-Dimethoxy-2-pentanone: Similar structure but with a ketone group instead of an aldehyde.
5,5-Dimethoxy-3-methylpentanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both methoxy and aldehyde groups on the same molecule. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
111728-22-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5,5-dimethoxy-3-methylpent-2-enal |
InChI |
InChI=1S/C8H14O3/c1-7(4-5-9)6-8(10-2)11-3/h4-5,8H,6H2,1-3H3 |
InChI Key |
QJGAQZJISATUNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)




stannane](/img/structure/B14310872.png)



![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

